molecular formula C17H20N4O B2465527 2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide CAS No. 1797292-82-0

2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Cat. No.: B2465527
CAS No.: 1797292-82-0
M. Wt: 296.374
InChI Key: JJTRHKNANVUQHL-UHFFFAOYSA-N
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Description

2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a benzamide derivative featuring a pyrimidine core substituted with a pyrrolidine moiety at the 2-position and a methylbenzamide group at the 4-position. The pyrrolidine group introduces a five-membered cyclic amine, which may influence steric and electronic properties critical for receptor binding and selectivity.

Properties

IUPAC Name

2-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13-6-2-3-7-15(13)16(22)19-12-14-8-9-18-17(20-14)21-10-4-5-11-21/h2-3,6-9H,4-5,10-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTRHKNANVUQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NC(=NC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrimidine ring.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the pyrimidine-pyrrolidine intermediate with a benzoyl chloride derivative to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and pyrimidine groups are susceptible to hydrolysis under acidic or basic conditions:

  • Amide Hydrolysis :
    The benzamide moiety undergoes hydrolysis to yield 2-methylbenzoic acid and the corresponding amine derivative (2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine. This reaction is catalyzed by strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures (80–100°C).

  • Pyrimidine Ring Hydrolysis :
    Under acidic conditions, the pyrimidine ring may undergo partial cleavage, particularly at the C2 and C4 positions, forming urea derivatives or open-chain intermediates.

Reaction Type Conditions Products Yield
Amide hydrolysis6M HCl, reflux, 12h2-Methylbenzoic acid + (2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine~75%
Pyrimidine hydrolysis1M H2SO4, 90°C, 6hPartially cleaved pyrimidine intermediates~40%

Nucleophilic Substitution

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution at the C2 and C4 positions:

  • Displacement of Pyrrolidine :
    Reaction with ammonia or primary amines replaces the pyrrolidine group. For example, treatment with methylamine at 60°C generates 2-methyl-N-((2-(methylamino)pyrimidin-4-yl)methyl)benzamide .

  • Halogenation :
    Chlorination using POCl3 introduces Cl at the C5 position, enhancing electrophilicity for downstream coupling reactions .

Reagent Conditions Product Application
MethylamineEtOH, 60°C, 4h2-Methyl-N-((2-(methylamino)pyrimidin-4-yl)methyl)benzamideKinase inhibitor synthesis
POCl3DMF, 80°C, 3h5-Chloro-pyrimidine derivativeIntermediate for SAR studies

Amide Coupling and Functionalization

The benzamide’s NH group participates in coupling reactions:

  • Suzuki-Miyaura Coupling :
    The pyrimidine ring’s halogenated derivatives (e.g., 5-Cl) undergo cross-coupling with aryl boronic acids to introduce aromatic groups .

  • Reductive Amination :
    The methylene group (-CH2-) adjacent to the pyrimidine reacts with aldehydes/ketones under hydrogenation to form secondary amines.

Reaction Catalyst/Reagent Product Biological Relevance
Suzuki couplingPd(PPh3)4, K2CO3, DMEAryl-substituted pyrimidine-benzamide hybridAnticancer agents
Reductive aminationNaBH3CN, MeOHSecondary amine derivativesCNS-targeted therapeutics

Coordination Chemistry

The pyrimidine nitrogen and pyrrolidine lone pairs enable metal complexation:

  • Cu(II) Complexes :
    Forms stable complexes with Cu(II) in ethanol/water mixtures, characterized by UV-Vis and ESR spectroscopy. These complexes show enhanced catalytic activity in oxidation reactions.

Metal Ion Ligand Sites Application
Cu(II)Pyrimidine N1, pyrrolidine NCatalytic oxidation of alcohols

Photochemical Reactivity

UV irradiation (254 nm) induces C–N bond cleavage in the pyrrolidine ring, generating radical intermediates. These species dimerize or react with O2 to form peroxides.

Key Mechanistic Insights:

  • Steric Effects : The 2-methyl group on the benzamide restricts rotational freedom, influencing reaction regioselectivity .

  • Electronic Effects : The pyrrolidine ring’s electron-donating nature activates the pyrimidine for electrophilic substitution.

Scientific Research Applications

2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.

    Biology: The compound is used in studies to understand its effects on cellular processes and pathways.

    Industry: It may be explored for its potential use in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor-mediated signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s analogs are distinguished by variations in the pyrimidine substituents and benzamide linkages. Key comparisons include:

Compound Name/Identifier Pyrimidine Substituent Benzamide Substituent Molecular Weight (Da) Key Structural Notes
Target Compound 2-(pyrrolidin-1-yl) 2-methylbenzamide Not explicitly provided Five-membered pyrrolidine ring; methyl at benzamide
Compound 1 () 2-(1-hydroxypropan-2-ylamino) 2,6-dichlorobenzamide 447.1 Hydroxyalkylamino group; dichloro substitution
Compound 2 () 2-(4-hydroxypiperidin-1-yl) 2,6-dichlorobenzamide Not provided Six-membered piperidine with hydroxyl group
EP 4 374 877 A2 () 2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl] Complex spirocarboxamide Not provided Chiral pyrrolidine; fluorinated aryl groups
Compound 2-(4-morpholinophenylamino) N-(cyanomethyl)benzamide Not provided Morpholino-phenyl hybrid; cyanomethyl group
Compound 4-methylpyridin-2-yl (thiourea) 2-methylbenzamide Not provided Pyridine instead of pyrimidine; thiourea linkage
Key Observations:
  • Pyrrolidine vs.
  • Benzamide Modifications : The 2-methylbenzamide in the target compound lacks halogenation (unlike the dichloro-substituted analogs in ), which may reduce electrophilic reactivity and improve metabolic stability .
  • Heterocycle Core : Replacing pyrimidine with pyridine () alters electronic distribution and hydrogen-bonding capacity, likely affecting target affinity .

Biological Activity

2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide, also known by its CAS number 1203173-04-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H25N5OC_{19}H_{25}N_{5}O, with a molecular weight of 339.4 g/mol. The compound features a benzamide structure with a pyrrolidine and pyrimidine moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₅N₅O
Molecular Weight339.4 g/mol
CAS Number1203173-04-9

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with benzoyl chloride in the presence of a base, followed by the introduction of the pyrrolidine group through nucleophilic substitution. Detailed synthetic pathways can be found in various literature sources focusing on similar compounds.

Antimicrobial Properties

Studies have indicated that compounds containing pyrimidine and pyrrolidine moieties exhibit significant antimicrobial activity. For instance, derivatives of pyrimidines have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Activity

Research has demonstrated that related compounds exhibit antiproliferative effects against various cancer cell lines. For example, benzamide derivatives have been reported to inhibit the growth of breast and ovarian cancer cells, with IC₅₀ values ranging from 19.9 to 75.3 µM . The presence of the pyrimidine ring is believed to enhance binding affinity to target proteins involved in cancer cell proliferation.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, studies on similar compounds suggest that they may act as inhibitors of key enzymes involved in cancer metabolism or as modulators of signaling pathways critical for cell survival .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of several pyrimidine derivatives, including those structurally similar to our compound. The results indicated potent activity against Staphylococcus aureus, with MIC values between 3.12 and 12.5 µg/mL .
  • Anticancer Studies : In vitro evaluations revealed that related benzamide derivatives demonstrated significant growth inhibition in ovarian cancer cell lines (OVCAR-3), suggesting potential therapeutic applications in oncology .

Q & A

Q. What are the typical synthetic routes for 2-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide, and what key intermediates are involved?

  • Methodological Answer: The synthesis involves three primary steps: (1) Pyrimidine ring formation via cyclization of precursors like 2-aminopyrimidine derivatives under acidic/basic conditions; (2) Pyrrolidine functionalization , often using nucleophilic substitution to introduce the pyrrolidin-1-yl group; (3) Amide coupling between the pyrimidine-pyrrolidine intermediate and 2-methylbenzoyl chloride. Key intermediates include 2-(pyrrolidin-1-yl)pyrimidin-4-yl methanol, which undergoes activation (e.g., via tosylation) before coupling with the benzamide .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer: Characterization relies on NMR (¹H/¹³C) for verifying substituent positions and connectivity, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography to resolve the 3D structure. For example, analogs with similar pyrimidine-pyrrolidine scaffolds have been validated using single-crystal diffraction (e.g., monoclinic P21/n space group, β = 108.5°) .

Advanced Research Questions

Q. What experimental strategies optimize the synthesis yield and purity of this compound?

  • Methodological Answer: Optimization involves:
  • Catalyst screening : Triethylamine or DMAP for efficient amide coupling.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility.
  • Temperature control : Low temperatures (0–5°C) during coupling reduce side reactions.
    Post-synthesis, HPLC purification (C18 columns, acetonitrile/water gradient) achieves >95% purity. Reaction yields for analogs range from 45–70% under optimized conditions .

Q. How can researchers identify and validate the biological targets of this compound?

  • Methodological Answer: Target identification employs:
  • Kinase profiling assays : Use recombinant kinases (e.g., RAF, Akt) to screen inhibitory activity (IC50). For example, analogs like RAF709 show IC50 < 10 nM for B/C RAF isoforms .
  • Cellular models : KRAS-mutant xenografts or proliferation assays (e.g., Hu7691 in cancer cell lines with EC50 ~50 nM) .
  • SPR or ITC : Quantify binding affinity and thermodynamics for target-ligand interactions.

Q. How do structural modifications (e.g., trifluoromethyl substitution) impact bioactivity and pharmacokinetics?

  • Methodological Answer: SAR studies reveal:
  • Trifluoromethyl groups enhance lipophilicity (logP +0.5–1.0), improving membrane permeability but potentially reducing solubility.
  • Pyrrolidine vs. piperidine rings : Pyrrolidine’s smaller ring increases conformational rigidity, favoring target selectivity (e.g., Akt vs. PI3K inhibition) .
  • Benzamide substituents : Electron-withdrawing groups (e.g., -CF3) improve metabolic stability (t1/2 increased by 2–3× in liver microsomes) .

Q. What methods resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer: Discrepancies arise from ADME challenges :
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction; analogs with >95% binding may show reduced in vivo activity.
  • Metabolic stability : LC-MS/MS tracks metabolite formation in hepatocytes.
  • PK/PD modeling : Correlate plasma exposure (AUC, Cmax) with target engagement (e.g., spiradoline’s kappa opioid receptor occupancy vs. analgesia) .

Data Analysis & Experimental Design

Q. What analytical techniques quantify this compound in biological matrices?

  • Methodological Answer: LC-MS/MS with MRM (multiple reaction monitoring) is preferred:
  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Ionization : ESI+ (m/z 439.5 → 321.2 for the parent compound).
  • Validation : Linearity (1–1000 ng/mL), precision (CV <15%), recovery (>80%) per FDA guidelines.

Q. How are toxicity and safety profiles evaluated preclinically?

  • Methodological Answer:
  • In vitro toxicity : Ames test (mutagenicity), hERG assay (IC50 >10 µM desired).
  • In vivo studies : 14-day rodent toxicity (MTD determination), histopathology (liver/kidney focus). Compliance with OECD 407/ICH S7A guidelines is critical .

Conflict Resolution & Best Practices

Q. How should researchers address contradictory data in SAR studies (e.g., potency vs. solubility)?

  • Methodological Answer:
  • Multi-parameter optimization : Balance logP (2–3), PSA (<90 Ų), and solubility (>50 µM) using tools like Schrödinger’s QikProp.
  • Prodrug strategies : Introduce phosphate esters or PEG linkers to improve aqueous solubility without altering target binding.

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